molecular formula C7H13NO4 B13547959 O-(Tetrahydrofuran-3-yl)-L-serine

O-(Tetrahydrofuran-3-yl)-L-serine

Cat. No.: B13547959
M. Wt: 175.18 g/mol
InChI Key: INQLDDDNKPKYBS-GDVGLLTNSA-N
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Description

O-(Tetrahydrofuran-3-yl)-L-serine: is a compound that combines the structural features of tetrahydrofuran and L-serine Tetrahydrofuran is a cyclic ether, while L-serine is an amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for O-(Tetrahydrofuran-3-yl)-L-serine typically involve large-scale synthesis using the above-mentioned routes, with optimization for yield and purity. The use of catalysts and controlled reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidized Derivatives: Products include hydroxylated and ketone derivatives.

    Reduced Derivatives: Products include alcohols and amines.

    Substituted Derivatives: Products vary widely based on the substituents introduced.

Mechanism of Action

The mechanism of action of O-(Tetrahydrofuran-3-yl)-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrahydrofuran ring provides a rigid scaffold that can enhance binding affinity, while the serine moiety can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of the target proteins, leading to various biochemical effects.

Comparison with Similar Compounds

Uniqueness: O-(Tetrahydrofuran-3-yl)-L-serine is unique due to the presence of both the tetrahydrofuran ring and the L-serine moiety, which provides a combination of rigidity and functional versatility. This dual functionality makes it particularly valuable in various applications, from pharmaceuticals to biochemical research.

Properties

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

(2S)-2-amino-3-(oxolan-3-yloxy)propanoic acid

InChI

InChI=1S/C7H13NO4/c8-6(7(9)10)4-12-5-1-2-11-3-5/h5-6H,1-4,8H2,(H,9,10)/t5?,6-/m0/s1

InChI Key

INQLDDDNKPKYBS-GDVGLLTNSA-N

Isomeric SMILES

C1COCC1OC[C@@H](C(=O)O)N

Canonical SMILES

C1COCC1OCC(C(=O)O)N

Origin of Product

United States

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